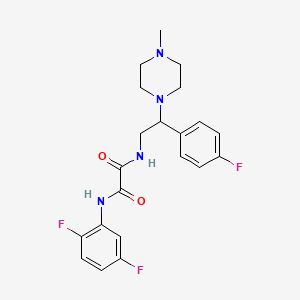

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

説明

特性

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O2/c1-27-8-10-28(11-9-27)19(14-2-4-15(22)5-3-14)13-25-20(29)21(30)26-18-12-16(23)6-7-17(18)24/h2-7,12,19H,8-11,13H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQUIXOGRDWSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.

Attachment of the piperazine ring: The piperazine moiety can be incorporated through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice would be carefully controlled.

Purification techniques: Methods such as recrystallization, chromatography, and distillation may be used to purify the final product.

化学反応の分析

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or sulfonates for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

科学的研究の応用

Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Biological Studies: The compound could be used to study receptor binding and signal transduction pathways.

Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

作用機序

The mechanism by which N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

類似化合物との比較

Key Differences :

- Functional Groups : S336’s pyridine moiety is critical for binding to the umami taste receptor (hTAS1R1/hTAS1R3), while the target compound’s 4-methylpiperazine may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Role of Fluorine Substituents in Comparison to Other Compounds

Fluorination is a common strategy in both pharmaceuticals and agrochemicals to enhance stability and bioactivity. Comparisons with other fluorinated compounds in the evidence include:

- 5-Fluorouracil (5-FU) : An antimetabolite anticancer drug (). While structurally distinct, both 5-FU and the target compound leverage fluorine to resist enzymatic degradation. However, 5-FU’s mechanism (thymidylate synthase inhibition) differs from the oxalamide’s hypothetical receptor-based activity.

- Pesticides () : Fluorinated sulfonamides like tolylfluanid exhibit antifungal properties. The target compound’s fluorophenyl groups may similarly enhance environmental or metabolic stability, though its application diverges entirely from pesticides.

Pharmacokinetic and Toxicological Considerations

- S336 : Demonstrates low toxicity in rodents and has undergone rigorous safety evaluations for food use . Its clearance mechanisms likely involve hepatic metabolism of methoxy and pyridine groups.

- However, without direct data, toxicity remains speculative.

Regulatory and Commercial Status

- S336 : Commercially available as Savorymyx® UM33, with applications in food manufacturing .

- Target Compound: No commercial or regulatory mentions in the evidence. Its development would require extensive safety profiling, particularly given the piperazine component’s association with neurotoxicity in some derivatives.

生物活性

N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmacology.

Chemical Structure and Properties

The molecular formula of N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is C22H27F2N4O2, with a molecular weight of approximately 398.5 g/mol. The presence of fluorine substituents enhances its lipophilicity, which is critical for receptor binding and biological activity. The compound features an oxalamide functional group that can facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H27F2N4O2 |

| Molecular Weight | 398.5 g/mol |

| Functional Groups | Oxalamide |

| Key Substituents | Difluorophenyl, 4-Fluorophenyl, 4-Methylpiperazine |

Preliminary studies indicate that this compound may interact with various biological targets, influencing enzyme activity and receptor interactions. The unique combination of substituents contributes to its stability against metabolic degradation and enhances its potential therapeutic effects.

Biological Activity

Research indicates that N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits significant biological activity. Key findings include:

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of certain cancer cell lines. Its mechanism may involve disruption of cellular signaling pathways that regulate proliferation.

- Enzyme Interaction : Studies suggest that the compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines with IC50 values indicating effective dose-response relationships.

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which the compound affects cellular signaling pathways. For instance, it may inhibit key kinases involved in cancer progression.

- Comparative Analysis : Comparative studies with similar compounds highlight the unique efficacy of N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in terms of receptor binding and biological response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。